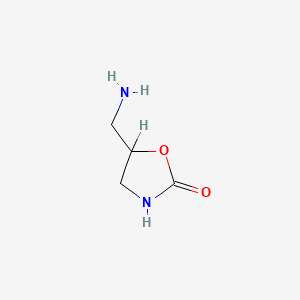![molecular formula C17H15N3O5S B2438569 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pirrolo[3,2,1-ij]quinolin-8-il)bencenosulfonamida CAS No. 898426-70-5](/img/structure/B2438569.png)
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pirrolo[3,2,1-ij]quinolin-8-il)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.
Biology: : Investigated for its potential as a probe for biological imaging, specifically targeting certain cellular components.
Medicine: : Under research for its possible anti-cancer properties due to its ability to interfere with specific molecular pathways.
Industry: : Employed in the manufacture of specialty dyes and pigments owing to its chromophoric groups.
Aplicaciones Científicas De Investigación
- La estructura única del compuesto sugiere un potencial como agente anticancerígeno. Los investigadores han investigado su capacidad para inhibir vías celulares específicas, incluida la señalización del receptor del factor de crecimiento epidérmico (EGFR) . Los inhibidores de EGFR juegan un papel crucial en la terapia del cáncer, particularmente para tumores impulsados por mutaciones de EGFR.
- Los investigadores han explorado el potencial antibacteriano, antifúngico y antiprotozoario de los derivados de imidazol . Nuestro compuesto puede estar dentro de esta categoría, lo que justifica una investigación más profunda.
Propiedades Anticancerígenas
Actividad Antimicrobiana
En resumen, la intrigante estructura del compuesto abre emocionantes vías de investigación. Su potencial como agente anticancerígeno, antimicrobiano, antiinflamatorio y antiviral, junto con su actividad ulcerogénica, justifica una investigación más profunda. Además, el aprovechamiento de los estudios QSAR puede guiar el diseño de derivados optimizados. Los investigadores deben explorar estas aplicaciones para desbloquear todo el potencial de este compuesto en contextos terapéuticos . 🌟
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stepwise Construction: : The synthesis typically starts with the construction of the pyrroloquinoline core, which involves cyclization reactions using precursors like substituted anilines and acyclic dicarboxylic acids.
Nitration and Sulfonation: : The nitration of the benzene ring is achieved using concentrated nitric acid, and subsequent sulfonation is carried out with sulfuric acid under controlled temperature conditions.
Final Assembly: : The final step involves coupling the 4-nitrobenzenesulfonamide moiety with the pyrroloquinoline core under specific conditions, often using coupling agents such as EDCI (ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial synthesis often utilizes continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates, ensuring higher yield and purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, potentially forming quinone derivatives.
Reduction: : Reduction reactions target the nitro group, converting it into an amine under catalytic hydrogenation conditions.
Substitution: : The benzene ring in the compound is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reducing the nitro group.
Substitution: : Reactions typically use electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed from These Reactions
Oxidation: : Formation of quinone derivatives.
Reduction: : Production of amino derivatives.
Substitution: : Formation of various substituted derivatives depending on the nature of the electrophile used.
Mecanismo De Acción
Mechanism of Effects and Molecular Targets
The compound acts by binding to particular enzymes or receptors within biological systems, inhibiting their activity.
It interacts with molecular pathways such as the inhibition of DNA replication or protein synthesis, depending on the context of its use.
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Similar Compounds
4-nitro-N-(2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide
4-nitro-N-(2-oxo-3,4-dihydroquinolin-8-yl)benzenesulfonamide
Uniqueness
The tetrahydropyrroloquinoline core of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide differentiates it by providing additional reactivity and biological activity.
That should give you a comprehensive overview of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide. Anything more specific you'd like to explore about it?
Propiedades
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-16-10-12-9-13(8-11-2-1-7-19(16)17(11)12)18-26(24,25)15-5-3-14(4-6-15)20(22)23/h3-6,8-9,18H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVZIFSZKHZUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
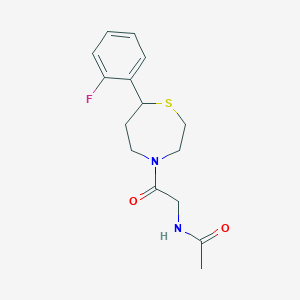
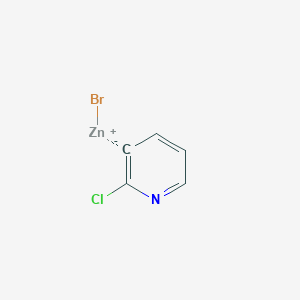
![N-benzyl-4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2438490.png)
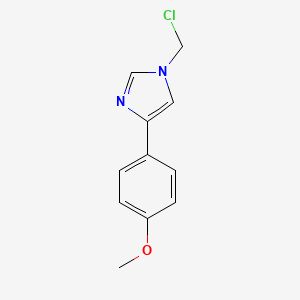
![N-(3,4-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2438494.png)
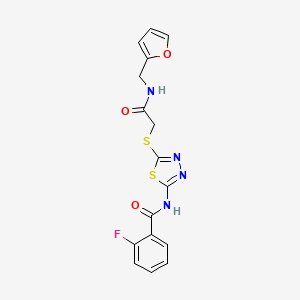
![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2438498.png)
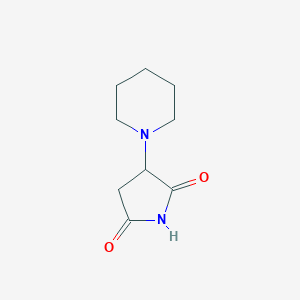
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2438501.png)
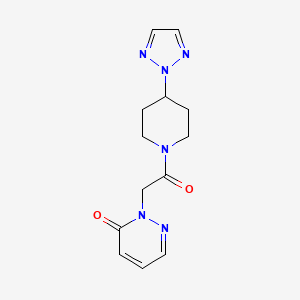
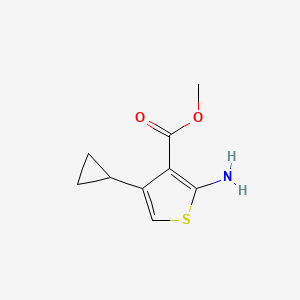
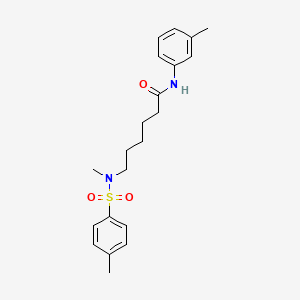
![6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2438508.png)
